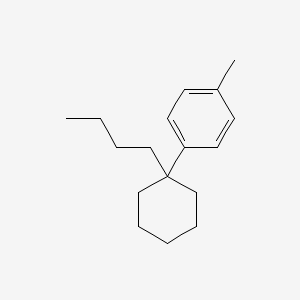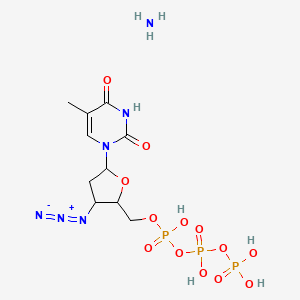
Thymidine 5'-(tetrahydrogen triphosphate),tetra-ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium is a nucleotide analog that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is one of the four natural deoxynucleotides used by DNA polymerases and reverse transcriptases for the biosynthesis of DNA . This compound is essential for various biochemical and molecular biology applications, including DNA replication and repair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium can be synthesized through the phosphorylation of thymidine. The process involves the stepwise addition of phosphate groups to thymidine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives . The reaction typically occurs in an aqueous medium under controlled pH and temperature conditions to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often purified using chromatographic techniques and lyophilized for storage and distribution .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thymidine 5’-(tetrahydrogen diphosphate) and other oxidized derivatives.
Reduction: Reduction reactions can convert thymidine 5’-(tetrahydrogen triphosphate) to its lower phosphorylated forms.
Substitution: Nucleophilic substitution reactions can replace the phosphate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of thymidine, which are used in different biochemical assays and research applications .
Applications De Recherche Scientifique
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium has a wide range of scientific research applications:
Mécanisme D'action
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, where it pairs with deoxyadenosine (A) through hydrogen bonding . The compound also acts as an allosteric regulator of other nucleotides’ metabolism, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxyadenosine 5’-(tetrahydrogen triphosphate): Another natural deoxynucleotide used in DNA synthesis.
Deoxyguanosine 5’-(tetrahydrogen triphosphate): A deoxynucleotide involved in DNA replication and repair.
Deoxycytosine 5’-(tetrahydrogen triphosphate): A nucleotide analog used in various molecular biology applications.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium is unique due to its specific role in pairing with deoxyadenosine (A) during DNA synthesis. Its ability to act as an allosteric regulator of nucleotide metabolism also sets it apart from other deoxynucleotides .
Propriétés
| 106060-92-8 | |
Formule moléculaire |
C10H19N6O13P3 |
Poids moléculaire |
524.21 g/mol |
Nom IUPAC |
azane;[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.H3N/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20;/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20);1H3 |
Clé InChI |
YFOYNUIGGRQZPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


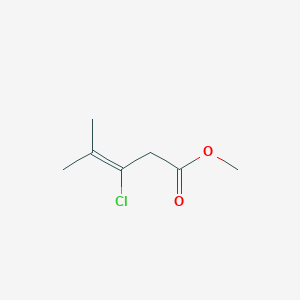
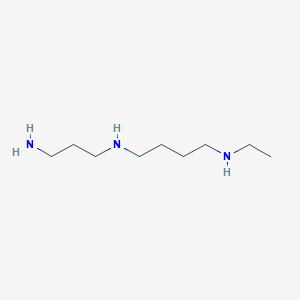

![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
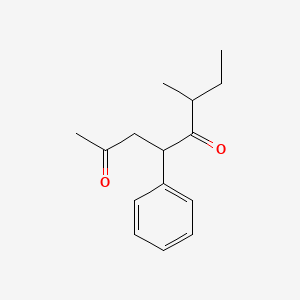
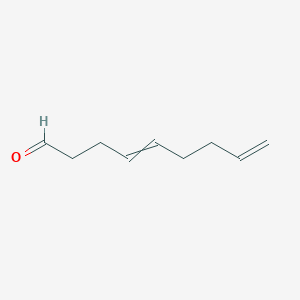

![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)


